Benzamide, N-[2-(dimethylamino)-3-methylbutyl]-4-[[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]methyl]- is an organic compound notable for its complex structure and potential applications in various fields. This compound has the chemical formula and a molecular weight of approximately 422.5 g/mol. It is classified as an amide derivative of benzoic acid, specifically featuring a benzamide structure with additional functional groups that enhance its chemical properties and reactivity .
The compound is cataloged under the CAS number 1016036-76-2 and is recognized in databases such as PubChem and ChemicalBook. It falls within the broader category of benzamides, which are known for their diverse biological activities, including potential therapeutic effects . The structure consists of a benzamide core modified with a dimethylamino group and a chromenyl moiety, which may contribute to its biological activity.
The synthesis of Benzamide, N-[2-(dimethylamino)-3-methylbutyl]-4-[[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]methyl]- typically involves multi-step organic reactions. While specific synthetic routes are not detailed in the available literature, general methods for synthesizing similar compounds often include:
Technical details regarding reaction conditions such as temperature, solvents, and catalysts would be essential for optimizing yield and purity but are not specified in the sources reviewed.
The molecular structure of Benzamide, N-[2-(dimethylamino)-3-methylbutyl]-4-[[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]methyl]- can be represented using various structural formulas:
InChI=1S/C25H30N2O4/c1-16(2)22(27(4)5)14-26-25(29)19-8-6-18(7-9-19)15-30-20-10-11-21-17(3)12-24(28)31-23(21)13-20/h6-13,16,22H,14-15H2,1-5H3,(H,26,29)This InChI string provides a unique identifier for the compound's structure in chemical databases.
Benzamide derivatives often participate in various chemical reactions due to their functional groups. Potential reactions include:
Technical details regarding specific reaction conditions (e.g., temperature, pressure, solvents) would be crucial for practical applications but are not explicitly provided in the sources.
Benzamide, N-[2-(dimethylamino)-3-methylbutyl]-4-[[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]methyl]- appears as a white solid or colorless crystals in its pure form. It exhibits slight solubility in water but is more soluble in organic solvents like ethanol and dichloromethane .
Key chemical properties include:
These properties suggest potential for varied applications in pharmaceuticals or agrochemicals.
Benzamide derivatives are widely studied for their pharmacological properties. Potential applications include:
Research into this specific compound could yield valuable insights into its utility across these domains.
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7